molecular formula C16H13ClN2O3 B4402523 N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B4402523
M. Wt: 316.74 g/mol
InChI Key: YTSLODYXHDYRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as CMOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOA is a synthetic compound that belongs to the family of benzoxazole derivatives.

Mechanism of Action

The mechanism of action of CMOA is not fully understood. However, it has been suggested that CMOA acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, CMOA can reduce inflammation, pain, and fever.
Biochemical and physiological effects:
CMOA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases. CMOA has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMOA is its potential as a therapeutic agent for various diseases. CMOA has shown promising results in animal studies, and further research is needed to determine its efficacy in humans. However, one of the limitations of CMOA is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on CMOA. One potential direction is to study its efficacy in humans for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosage and administration route of CMOA for therapeutic use. Overall, CMOA has shown promising potential in various scientific research fields, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

CMOA has shown potential in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. CMOA has been studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10-6-7-11(17)8-12(10)18-15(20)9-19-13-4-2-3-5-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSLODYXHDYRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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N-(5-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

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